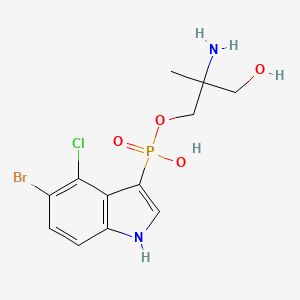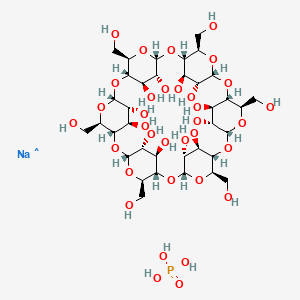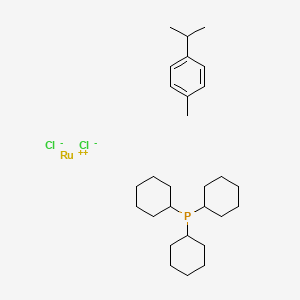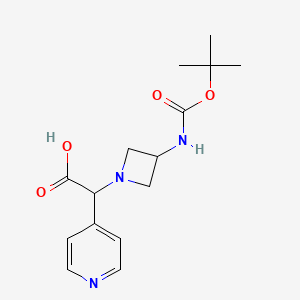![molecular formula C29H33FN4O6 B12326273 Propanoic acid, 2,2-dimethyl-, 4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-2-[1-methyl-1-[[(phenylmethoxy)carbonyl]amino]ethyl]-6-oxo-5-pyrimidinyl ester](/img/structure/B12326273.png)
Propanoic acid, 2,2-dimethyl-, 4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-2-[1-methyl-1-[[(phenylmethoxy)carbonyl]amino]ethyl]-6-oxo-5-pyrimidinyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 2,2-dimethyl-, 4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-2-[1-methyl-1-[[(phenylmethoxy)carbonyl]amino]ethyl]-6-oxo-5-pyrimidinyl ester is a complex organic compound with a unique structure that includes a pyrimidinyl ester, a fluorophenyl group, and a dimethylpropanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the pyrimidinyl ester and the introduction of the fluorophenyl and dimethylpropanoic acid groups. Common synthetic routes may involve:
Formation of the Pyrimidinyl Ester: This step often involves the reaction of a pyrimidine derivative with an appropriate esterifying agent under controlled conditions.
Introduction of the Fluorophenyl Group: This can be achieved through nucleophilic substitution reactions, where a fluorophenyl halide reacts with an amine derivative.
Attachment of the Dimethylpropanoic Acid Moiety: This step may involve esterification reactions, where the dimethylpropanoic acid is reacted with an alcohol derivative in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrimidinyl ester and fluorophenyl groups.
Reduction: Reduction reactions may target the carbonyl groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions and metabolic pathways. Its fluorophenyl group can be particularly useful in imaging studies.
Medicine
In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structural features may be exploited to develop new drugs with specific therapeutic targets.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the pyrimidinyl ester can facilitate specific interactions with biological molecules. The pathways involved may include signal transduction, metabolic regulation, and enzyme inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanoic acid, 2,2-dimethyl-: A simpler analog with similar structural features.
Ethyl 2-methylpropanoate: Another ester derivative with comparable reactivity.
Uniqueness
The uniqueness of Propanoic acid, 2,2-dimethyl-, 4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-2-[1-methyl-1-[[(phenylmethoxy)carbonyl]amino]ethyl]-6-oxo-5-pyrimidinyl ester lies in its complex structure, which combines multiple functional groups and allows for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C29H33FN4O6 |
|---|---|
Poids moléculaire |
552.6 g/mol |
Nom IUPAC |
[4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-6-oxo-2-[2-(phenylmethoxycarbonylamino)propan-2-yl]pyrimidin-5-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C29H33FN4O6/c1-28(2,3)26(37)40-22-21(23(35)31-16-18-12-14-20(30)15-13-18)32-25(34(6)24(22)36)29(4,5)33-27(38)39-17-19-10-8-7-9-11-19/h7-15H,16-17H2,1-6H3,(H,31,35)(H,33,38) |
Clé InChI |
JZLRFHKDRQZPBJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)OC1=C(N=C(N(C1=O)C)C(C)(C)NC(=O)OCC2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Hydrogen bis[3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-hydroxybenzene-1-sulphonamidato(2-)]chromate(1-)](/img/structure/B12326196.png)


![4-amino-3-(4-chloroanilino)-6-[(E)-2-thiophen-2-ylethenyl]-1,2,4-triazin-5-one](/img/structure/B12326221.png)


![N-[2-({2-[(6-{[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl}oxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12326236.png)

![(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfonyloxypyrrolidine-2-carboxylate](/img/structure/B12326252.png)
![(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[2-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]hydrazinyl]methylideneamino]pentanoate](/img/structure/B12326261.png)

![6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]-2-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]hexanoic acid](/img/structure/B12326288.png)

